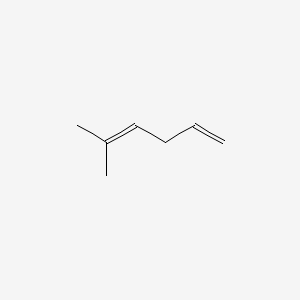
5-Methyl-1,4-hexadiene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Methyl-1,4-hexadiene: is an organic compound with the molecular formula C7H12 It is a diene, meaning it contains two double bonds, and is characterized by the presence of a methyl group attached to the fourth carbon of the hexadiene chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-1,4-hexadiene can be achieved through various methods. One common approach involves the dehydrohalogenation of 5-methyl-1,4-dichlorohexane using a strong base such as potassium tert-butoxide. The reaction typically occurs in an aprotic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the catalytic dehydrogenation of 5-methyl-1,4-hexanol. This process requires a suitable catalyst, such as palladium on carbon, and is conducted under controlled conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: 5-Methyl-1,4-hexadiene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or ozone, leading to the formation of corresponding epoxides or diols.
Reduction: Hydrogenation of this compound in the presence of a catalyst such as platinum or palladium results in the formation of 5-methylhexane.
Substitution: The compound can participate in electrophilic addition reactions, where halogens or hydrogen halides add across the double bonds.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with platinum or palladium catalyst.
Substitution: Halogens (e.g., bromine) in an inert solvent like carbon tetrachloride.
Major Products Formed:
Oxidation: Epoxides or diols.
Reduction: 5-Methylhexane.
Substitution: Halogenated derivatives of this compound.
Applications De Recherche Scientifique
5-Methyl-1,4-hexadiene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving dienes.
Medicine: Research into potential pharmaceutical applications, such as the development of new drugs or drug delivery systems.
Industry: Utilized in the production of polymers and other materials with specific properties.
Mécanisme D'action
The mechanism of action of 5-Methyl-1,4-hexadiene in chemical reactions involves the interaction of its double bonds with various reagents. For example, in electrophilic addition reactions, the double bonds act as nucleophiles, attacking electrophilic species and forming carbocation intermediates. These intermediates can then undergo further reactions to yield the final products.
Comparaison Avec Des Composés Similaires
1,4-Hexadiene: Similar structure but lacks the methyl group at the fourth carbon.
2-Methyl-1,3-butadiene (Isoprene): A diene with a methyl group at the second carbon and double bonds at the first and third positions.
1,5-Hexadiene: Another diene with double bonds at the first and fifth positions.
Uniqueness of 5-Methyl-1,4-hexadiene: The presence of the methyl group at the fourth carbon in this compound imparts unique steric and electronic properties, influencing its reactivity and the types of reactions it can undergo. This makes it a valuable compound for specific synthetic applications and research studies.
Propriétés
Numéro CAS |
763-88-2 |
|---|---|
Formule moléculaire |
C7H12 |
Poids moléculaire |
96.17 g/mol |
Nom IUPAC |
5-methylhexa-1,4-diene |
InChI |
InChI=1S/C7H12/c1-4-5-6-7(2)3/h4,6H,1,5H2,2-3H3 |
Clé InChI |
VSQLAQKFRFTMNS-UHFFFAOYSA-N |
SMILES canonique |
CC(=CCC=C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



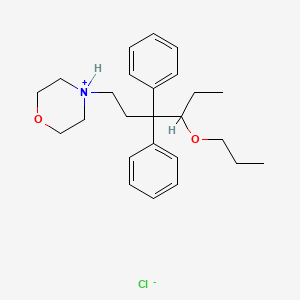

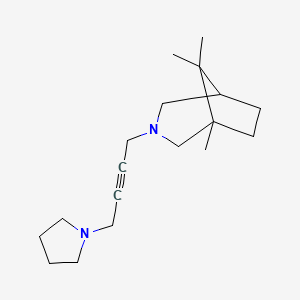
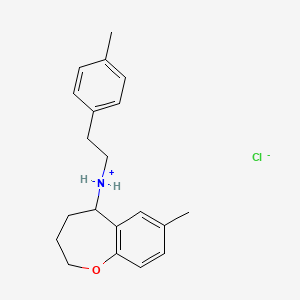
![3-(Acetoxy)-7-chloro-5-(2-chlorophenyl)-1,3-dihydro-2H-pyrido[3,2-E]-1,4-diazepin-2-one](/img/structure/B13766332.png)
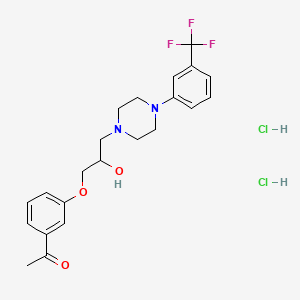

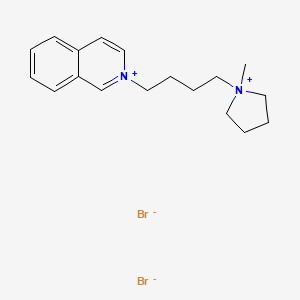
![2-(4-Chloro-phenyl)-thieno[2,3-b]pyridin-3-ylamine](/img/structure/B13766342.png)




